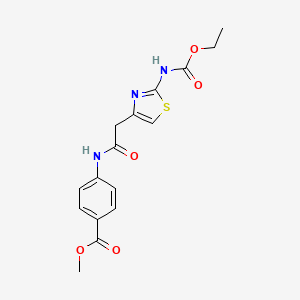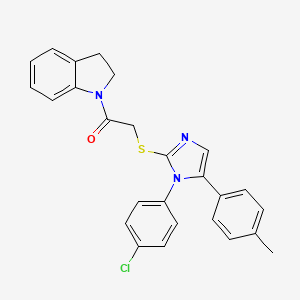
4-(2-(2-((乙氧基羰基)氨基)噻唑-4-基)乙酰胺基)苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate” is a compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Molecular Structure Analysis
Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives have been reported to interact with their targets through various orientations of the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives have been known to impact a variety of biological pathways due to their diverse biological activities .
Pharmacokinetics
The physico-chemical properties of thiazole derivatives, such as water solubility, can influence their bioavailability .
Result of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities .
Action Environment
The physico-chemical properties of thiazole derivatives, such as water solubility and resistance to reactivity with electrophiles, can influence their behavior in different environments .
实验室实验的优点和局限性
Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate is also relatively inexpensive compared to other compounds used in scientific research. However, Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate has some limitations for lab experiments. It has been found to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate. One area of research could focus on the development of new synthesis methods for Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate that are more efficient and cost-effective. Another area of research could focus on the optimization of the anticancer activity of Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate by modifying its chemical structure. Additionally, further studies could be conducted to investigate the potential use of Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate as a therapeutic agent for various diseases, including cancer and inflammation.
In conclusion, Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been found to exhibit antimicrobial, antifungal, and anticancer activities, as well as anti-inflammatory and antioxidant properties. Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate, including the development of new synthesis methods and the optimization of its therapeutic potential.
合成方法
Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate can be synthesized using a multi-step process that involves the reaction of various reagents. One of the most common methods for synthesizing Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate involves the reaction of ethyl 2-bromoacetate with thiosemicarbazide to form 2-[(2-aminophenyl)thiocarbamoyl]acetic acid ethyl ester. This compound is then reacted with 2-bromoacetyl chloride to form 2-(2-(2-bromoacetyl)thiazol-4-yl)acetohydrazide. Finally, the reaction of this compound with methyl 4-aminobenzoate results in the formation of Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate.
科学研究应用
抗氧化活性
噻唑衍生物已被合成并筛选其体外抗氧化性能 . 一些合成化合物表现出强效的抗氧化活性 .
抗菌活性
噻唑已被发现具有抗菌特性。 例如,磺胺噻唑是一种抗菌药物 .
抗逆转录病毒活性
噻唑也用于抗逆转录病毒药物。 利托那韦,一种 HIV/AIDS 药物,含有噻唑环 .
抗真菌活性
抗癌活性
噻唑已被发现具有抗癌特性。 噻唑嘌呤是一种含噻唑环的癌症治疗药物 . 此外,一系列[6-(4-溴苯基)咪唑并[2,1-b]噻唑-3-基]乙酸亚芳基酰肼已被合成并报道对三种人类肿瘤细胞系具有细胞毒活性 .
抗阿尔茨海默病活性
抗高血压活性
保肝活性
安全和危害
生化分析
Biochemical Properties
The thiazole ring in Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This compound may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Given the diverse biological activities of thiazoles, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
属性
IUPAC Name |
methyl 4-[[2-[2-(ethoxycarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-3-24-16(22)19-15-18-12(9-25-15)8-13(20)17-11-6-4-10(5-7-11)14(21)23-2/h4-7,9H,3,8H2,1-2H3,(H,17,20)(H,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCUCGKJXQUNBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2379463.png)
![2-[1-(3-fluorobenzoyl)piperidin-4-yl]-N-(3-methoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2379466.png)


![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2379469.png)

![2-mercapto-1-(4-methoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2379472.png)
![2-((4-Bromophenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2379474.png)


![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2379477.png)
![[3-(4-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2379478.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2379483.png)
